molecular formula C5H6N2O B3044146 2-Methoxy-d3-pyrazine CAS No. 32046-21-2

2-Methoxy-d3-pyrazine

Cat. No.: B3044146
CAS No.: 32046-21-2
M. Wt: 113.13 g/mol
InChI Key: WKSXRWSOSLGSTN-FIBGUPNXSA-N
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Description

2-Methoxy-d3-pyrazine is a deuterated derivative of 2-methoxypyrazine, a compound belonging to the class of methoxypyrazines. Methoxypyrazines are known for their distinctive odor properties, often described as earthy, green, or vegetal. These compounds are found naturally in various plants and are also used as flavoring agents in the food and beverage industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-d3-pyrazine typically involves the deuteration of 2-methoxypyrazine. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents. For instance, 2-methoxypyrazine can be treated with deuterated methanol (CD3OD) in the presence of a catalyst to achieve the deuteration .

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes using deuterated solvents and catalysts. The reaction conditions are optimized to ensure high yield and purity of the deuterated product. The process may also include purification steps such as distillation or chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-d3-pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-d3-pyrazine has several applications in scientific research:

    Chemistry: Used as a stable isotope-labeled compound in nuclear magnetic resonance (NMR) spectroscopy for studying reaction mechanisms and molecular structures.

    Biology: Employed in metabolic studies to trace biochemical pathways involving pyrazine derivatives.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the flavor and fragrance industry to enhance or modify the aroma profiles of products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-d3-pyrazine is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for detailed studies using NMR spectroscopy and mass spectrometry, offering insights into reaction mechanisms and metabolic pathways that are not easily achievable with non-deuterated compounds .

Properties

IUPAC Name

2-(trideuteriomethoxy)pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-8-5-4-6-2-3-7-5/h2-4H,1H3/i1D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSXRWSOSLGSTN-FIBGUPNXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=NC=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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